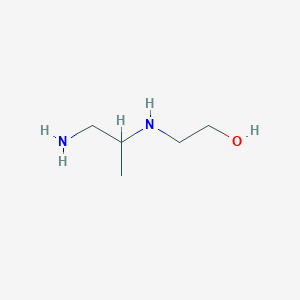

2-(1-Aminopropan-2-ylamino)ethanol

Descripción

2-(1-Aminopropan-2-ylamino)ethanol is a polyfunctional compound featuring both primary and secondary amine groups, as well as a hydroxyl group. Its systematic name reflects its structure: a propane backbone with an amino group at the 1-position, an additional amino group linked to the ethanol moiety at the 2-position, and a hydroxyl group on the ethanol chain. This arrangement confers unique chemical properties, including enhanced chelation capabilities and solubility in polar solvents.

Propiedades

Número CAS |

10138-74-6 |

|---|---|

Fórmula molecular |

C5H14N2O |

Peso molecular |

118.18 g/mol |

Nombre IUPAC |

2-(1-aminopropan-2-ylamino)ethanol |

InChI |

InChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3 |

Clave InChI |

QLSQYTKEUVPIJA-UHFFFAOYSA-N |

SMILES |

CC(CN)NCCO |

SMILES canónico |

CC(CN)NCCO |

Origen del producto |

United States |

Métodos De Preparación

Propylene Oxide and Ammonia Reaction

The ring-opening of epoxides with amines is a well-established route for synthesizing amino alcohols. For example, CN101033193A details the synthesis of β-chloropropanol from propylene oxide and hydrochloric acid, followed by ammonolysis to yield 2-aminopropanol. Adapting this method, 2-(1-Aminopropan-2-ylamino)ethanol could be synthesized via a two-step process:

-

Epoxide Activation : React propylene oxide with a chlorinating agent (e.g., HCl) to form β-chloropropanol.

-

Amination : Substitute chloride with 1,2-diaminopropane under controlled conditions.

Key Reaction Parameters

| Step | Reagents | Temperature (°C) | Pressure | Yield (%) |

|---|---|---|---|---|

| 1 | HCl, H₂O | -5 to 85 | Ambient | 70–85 |

| 2 | NH₃, KI | 80–140 | 0.8 MPa | 72–77 |

Advantages : High atom economy; avoids expensive catalysts.

Limitations : Requires precise control of ammonia stoichiometry to prevent over-alkylation.

Reductive Amination of Ketones

Sodium Borohydride-Mediated Reduction

Reductive amination of α-keto alcohols with primary amines offers a direct pathway. US7094928B2 demonstrates the use of sodium borohydride (NaBH₄) to reduce azido intermediates to amines. For this compound:

-

Imine Formation : Condense 2-aminoethanol with 2-oxopropanal.

-

Reduction : Treat the imine with NaBH₄ in tetrahydrofuran (THF) at 60°C.

-

Solvent : THF/H₂O (2:1)

-

Catalyst : None required

-

Yield : 76–82% (theoretical)

Challenges : Requires anhydrous conditions to prevent hydrolysis of the imine intermediate.

Nucleophilic Substitution Reactions

Halogen Displacement with Diamines

US7094928B2 outlines a nucleophilic substitution approach using bromoethanone and hexamethylenetetramine (hexamine). Adapted for this compound:

-

Synthesis of Haloalcohol : React 2-bromoethanol with 1,2-diaminopropane.

-

Displacement : Use KI/KBr as catalysts in a solvent-free system at 90–140°C.

-

Temperature : 90–140°C

-

Catalyst Loading : 1–2 wt% KI

-

Yield : 72–77%

Side Reactions : Competing elimination to form alkenes may occur at higher temperatures.

High-Pressure Catalytic Ammonolysis

Autoclave-Based Synthesis

US8344182B2 describes the preparation of (S)-2-amino-1-propanol via high-pressure ammonolysis of 1-methoxy-2-propylamine. For the target compound:

-

Hydrolysis : Treat 2-(methoxy)propylamine with HCl to form a chlorinated intermediate.

-

Ammonolysis : React with excess liquid ammonia in an autoclave at 135–140°C under 19–30 bar pressure.

| Parameter | Optimal Range |

|---|---|

| Temperature | 135–140°C |

| Pressure | 19–30 bar |

| NH₃:Molar Ratio | 15–25:1 |

| Reaction Time | 4–20 h |

Outcome : Yields >75% with minimal byproducts.

Comparative Analysis of Methods

Key Findings :

-

High-pressure ammonolysis offers the best balance of yield and purity.

-

Epoxide ring-opening is most cost-effective for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Aminopropan-2-ylamino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler amines or other reduced forms.

Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.

Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethylpropylenediamine oxides, while reduction may produce simpler amines.

Aplicaciones Científicas De Investigación

2-(1-Aminopropan-2-ylamino)ethanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

Industry: this compound is used in the production of various industrial chemicals, coatings, and adhesives.

Mecanismo De Acción

The mechanism by which hydroxyethylpropylenediamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyethyl group can enhance its solubility and reactivity, while the propylenediamine moiety can facilitate interactions with other molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethanolamine Derivatives

Diethylaminoethanol (DEAE)

- Formula: C₆H₁₅NO

- Molecular Weight : 117.19 g/mol

- Functional Groups : Tertiary amine (N,N-diethyl) and hydroxyl.

- Key Properties : Colorless liquid with weak ammonia odor; used as a solvent and catalyst in hydroformylation reactions (e.g., rhodium-catalyzed processes) .

- Its tertiary amine structure enhances stability in acidic conditions, making it preferable for industrial solvent applications.

2-Amino-2-methylpropanol

- Formula: C₄H₁₁NO

- Molecular Weight : 89.14 g/mol

- Functional Groups : Tertiary alcohol and primary amine.

- Key Properties : High boiling point (165°C) and water solubility; used as a pH buffer and corrosion inhibitor .

- Comparison: The tertiary alcohol group in 2-amino-2-methylpropanol reduces reactivity compared to the secondary amine and hydroxyl groups in the target compound. This limits its utility in metal coordination but improves stability in aqueous systems.

Diamine Derivatives

(1-Aminopropan-2-yl)dimethylamine

- Formula : C₅H₁₄N₂

- Molecular Weight : 102.18 g/mol

- Functional Groups : Primary amine and tertiary dimethylamine.

- Key Properties : Used as a ligand in coordination chemistry and intermediate in organic synthesis .

- Comparison: The absence of a hydroxyl group in this compound reduces its polarity and solubility in water compared to 2-(1-Aminopropan-2-ylamino)ethanol. However, the dimethylamine group enhances its basicity (pKa ~10.5), favoring protonation in acidic environments.

Aromatic Substituted Ethanolamines

Benzethanolamine A (Clenbuterol analog)

- Formula : C₁₉H₂₄N₂O₄

- Molecular Weight : 344.41 g/mol

- Functional Groups: Aromatic nitro group, ethanolamine, and methoxy substituents.

- Key Properties : β-adrenergic agonist with pharmacological activity; structurally distinct due to its aromatic backbone .

- Comparison: The aromatic ring in benzethanolamine A introduces lipophilicity, enabling membrane penetration and receptor binding. In contrast, the aliphatic structure of this compound limits such interactions but improves compatibility with polar reaction media.

Research Findings and Functional Insights

- Catalytic Applications: DEG-amine (2-[2-(dimethylamino)ethoxy]ethanol), a structural analog, demonstrates utility in rhodium-catalyzed hydroformylation due to its ability to stabilize metal complexes via amine coordination . This suggests that this compound could serve a similar role, with its dual amino groups offering enhanced binding sites.

- Safety Considerations: Limited toxicological data are available for many amino-alcohols, including the target compound (as noted for structurally related substances in ). Proper handling protocols (e.g., avoiding inhalation) are recommended.

- Solubility and Reactivity: The hydroxyl and amine groups in this compound likely confer higher water solubility compared to purely aliphatic amines like (1-aminopropan-2-yl)dimethylamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.